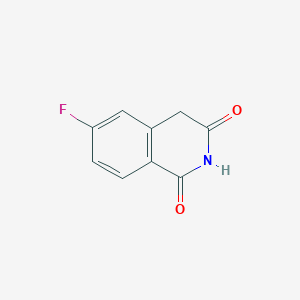

1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

Descripción general

Descripción

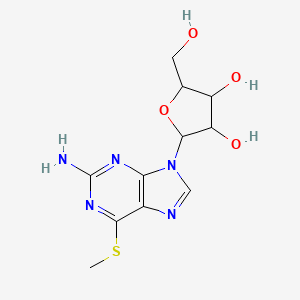

The compound “1,3(2H,4H)-Isoquinolinedione, 6-fluoro-” is a chemical compound that falls under the category of Isoquinolinediones . Isoquinolinediones are a class of organic compounds that contain an isoquinoline moiety, which is a heterocyclic aromatic ring system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, an improved synthesis of the 5-HT1A receptor agonist Eptapirone free base, which is a potent and selective 5-HT1A receptor agonist with high efficacy and the potential to regulate anxiety disorders, has been described . The synthetic route consisted of a total of nine steps with an overall yield of 8.8% starting from the commercially available materials .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, the structure of 1,2,4-benzothiadiazine-1,1-dioxide, a compound with a similar ring system, has been studied . It was found that many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the synthesis of fused 1,3- and 1,2-oxazole derivatives from reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 1,3-diazole shows an amphoteric phenomenon i.e. it can behave like acid as well as a base .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Synthesis

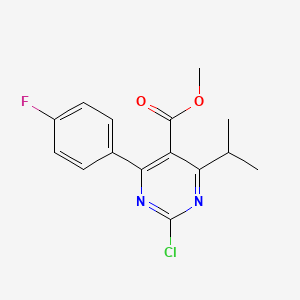

1,3(2H,4H)-Isoquinolinedione, 6-fluoro- and its derivatives have significant implications in medicinal chemistry. A study by Golushko et al. (2019) developed a metal-free approach for modifying the isoquinoline-1,3-dione scaffold. This method allows for the introduction of a fluorine atom, creating 4-monofluoro-substituted isoquinoline-1,3-diones, which are crucial carboxylic acid isosteres and precursors for various medicinal compounds (Golushko et al., 2019).

Fluorescence Studies and Biochemical Applications

Research by Singh and Singh (2007) explored the synthesis of novel fluorophores, including derivatives of 1,3(2H,4H)-Isoquinolinedione, for labeling oligodeoxyribonucleotides. These fluorophores demonstrated enhanced fluorescence and hybridization affinity, indicating their potential in biochemical and molecular biology applications (Singh & Singh, 2007).

Chemical Resolution and Reaction Kinetics

The study of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (a derivative of 1,3(2H,4H)-Isoquinolinedione) by Bálint et al. (2002) revealed strong reaction kinetics and solvent dependence during its resolution. This study contributes to the understanding of the chemical behavior and industrial applications of such compounds (Bálint et al., 2002).

Pharmaceutical Industry Applications

Research in fluorinated heterocycles, a category that includes 1,3(2H,4H)-Isoquinolinedione derivatives, is vital for pharmaceutical and agrochemical industries. Wu et al. (2017) demonstrated the synthesis of various fluorinated heterocycles, indicating the importance of these compounds in drug design and agricultural chemicals (Wu et al., 2017).

Diagnostic Imaging

In the field of diagnostic imaging, [18 F]MK-6240, a fluorine-18-labelled derivative of 1,3(2H,4H)-Isoquinolinedione, has been developed for PET imaging of neurofibrillary tangles in the human brain. This highlights the compound's role in advancing neurological imaging technologies (Collier et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-fluoro-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXSDBASCSXKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475968 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501130-46-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052945.png)

![3-Propyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052947.png)

![3-Ethyl-6-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052948.png)

![8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052958.png)